molecular formula C₂₇H₄₄N₇O₂₀P₃S B108364 HMG-CoA CAS No. 1553-55-5

HMG-CoA

Cat. No. B108364
CAS RN: 1553-55-5
M. Wt: 911.7 g/mol
InChI Key: CABVTRNMFUVUDM-MIGRVSMKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HMG-CoA, also known as 3-hydroxy-3-methylglutaryl coenzyme A, is an intermediate in the mevalonate and ketogenesis pathways . It is formed from acetyl CoA and acetoacetyl CoA by HMG-CoA synthase .


Synthesis Analysis

The isoprene units, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) are synthesized through the mevalonic acid (MVA) pathway that commonly occurs in the eukaryotic cytoplasm . HMG-CoA Reductase, an Enzyme Responsible for the Rate-Limiting Step in Plant Triterpene Biosynthesis .


Molecular Structure Analysis

HMG-CoA has a complex molecular structure. It is a pentasubstituted pyrrole formed by two contrasting moieties with an achiral heterocyclic core unit and a 3,5-dihydroxypentanoyl side chain .


Chemical Reactions Analysis

The enzyme HMG-CoAR enables the reduction of thioesterified HMG-CoA to mevalonate, using two molecules of NADPH for successive hydride transfers . The first step results in the formation of mevaldyl-CoA hemi-thioacetal, followed by the formation of the mevaldehyde .


Physical And Chemical Properties Analysis

HMG-CoA has a molar mass of 911.661 g/mol . It is a metabolic intermediate in the metabolism of the branched-chain amino acids, which include leucine, isoleucine, and valine .

Future Directions

There is ongoing research into the structural, chemical, and computational aspects of hypocholesterolemic drugs, both statins and non-statins, that target the enzyme HMG-CoA reductase to block cholesterol biosynthesis . This includes the development of new treatments for hypercholesterolemia that have both high HMG-CoA reductase inhibitory activity and liver selectivity .

properties

IUPAC Name

(3S)-5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44N7O20P3S/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45)/t14-,19-,20-,21+,25-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABVTRNMFUVUDM-VRHQGPGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC(=O)O)(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44N7O20P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862689
Record name (S)-3-Hydroxy-3-methylglutaryl coenzyme A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

911.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Hydroxy-3-methylglutaryl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001375
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

HMG-CoA

CAS RN

26926-09-0, 1553-55-5
Record name (S)-3-Hydroxy-3-methylglutaryl coenzyme A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-(hydrogen 3-hydroxy-3-methylglutaryl)coenzyme A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.820
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Hydroxy-3-methylglutaryl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001375
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
HMG-CoA
Reactant of Route 2
HMG-CoA
Reactant of Route 3
HMG-CoA
Reactant of Route 4
HMG-CoA
Reactant of Route 5
HMG-CoA
Reactant of Route 6
HMG-CoA

Citations

For This Compound
219,000
Citations
VW RODWELL, JL NORDSTROM… - Advances in lipid …, 1976 - Elsevier
… the HMG-CoA synthase are present in liver tissue. The reductase activity of cultured mammalian cells or of bacteria is readily assayed in crude homogenates. The HMG-CoA reductase …
Number of citations: 892 www.sciencedirect.com
ES Istvan, J Deisenhofer - Science, 2001 - science.org
… To determine how statins prevent the binding of HMG-CoA, we … oxygen atom found in the HMG-CoA substrate. The hydrophobic-… inhibit HMG-CoA but do not affect NADPH binding (6). …
Number of citations: 948 www.science.org
JA Friesen, VW Rodwell - Genome biology, 2004 - Springer
… HMG-CoA binding region, and a small, NAD(H)-binding domain. The active site of HMG-CoA … and a second monomer that binds HMG-CoA. The numbers underneath the diagrams in (b,…
Number of citations: 383 link.springer.com
A Endo - Journal of lipid research, 1992 - Elsevier
… inhibit HMG-CoA reductase, the rate-limiting enzyme in the synthesis of cholesterol. We hoped that the suppression of de novo cholesterol synthesis in the body by inhibiting HMG-CoA …
Number of citations: 224 www.sciencedirect.com
M Ucar, T Mjörndal, R Dahlqvist - Drug safety, 2000 - Springer
… In a secondary prevention trial, treatment with HMG-CoA reductase inhibitors significantly … of mevalonic acid from HMG-CoA. This step is catalysed by HMG-CoA reductase, an intrinsic …
Number of citations: 363 link.springer.com
SM Grundy - New England Journal of Medicine, 1988 - Mass Medical Soc
… These drugs are inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the … Thus, in 1987 the Food and Drug Administration approved one HMG-CoA reductase …
Number of citations: 001 www.nejm.org
BE Haines, O Wiest, CV Stauffacher - Accounts of chemical …, 2013 - ACS Publications
… to the sulfur of HMG-CoA. Ser85 was found to … HMG-CoA binary complex, nonproductive HMG-CoA/NAD+ ternary complex as well as molecular dynamics simulations of the HMG-CoA/…
Number of citations: 69 pubs.acs.org
BA Stermer, GM Bianchini, KL Korth - Journal of Lipid Research, 1994 - ASBMB
This brief review summarizes the current literature on the regulation of HMG-CoA reductase (HMGR) in plants. The mevalonate pathway, which starts with the synthesis of mevalonate …
Number of citations: 258 www.jlr.org
R Hampton, D Dimster-Denk, J Rine - Trends in biochemical sciences, 1996 - cell.com
… HMGICoA REDUCTASE (HMG-R), by catalyzing the synthesis of mevalonic acid from HMG-CoA, plays a critical role in the production of the large family of molecules derived from …
Number of citations: 200 www.cell.com
E Istvan - Atherosclerosis Supplements, 2003 - Elsevier
… portion of HMG-CoA, and all differ from HMG-CoA in being … of HMG-CoA reductase with respect to binding of HMG-CoA, but … 0.1 to 2.3 nM, compared with the K m for HMG-CoA of 4 μM. …
Number of citations: 283 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.